Terbequinil

Description

Structure

3D Structure

Properties

IUPAC Name |

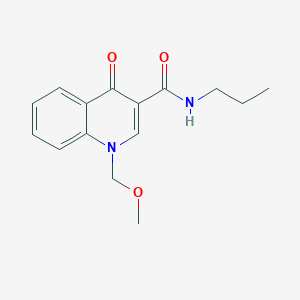

1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPDGZHPNKQLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150281 | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-82-6 | |

| Record name | 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBEQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Historical Development of Terbequinil: A Technical Overview of a Discontinued GABAA Receptor Modulator

Introduction

Terbequinil (also known as SR-25776) is an experimental quinoline derivative that was investigated for its potential as a modulator of the GABAA receptor. Developed by Sanofi, this compound was characterized as a partial inverse agonist at the benzodiazepine site of the GABAA receptor. Despite reaching early clinical investigation, its development was ultimately discontinued, and it has not been approved for medical use. This technical guide provides a comprehensive overview of the historical context of this compound's development, framed within the typical lifecycle of a GABAA receptor modulating drug candidate. Due to the discontinued status of this compound, much of its specific preclinical and clinical data has not been publicly disclosed. Therefore, this guide will also incorporate generalized information and methodologies relevant to the development of compounds in this class.

Discovery and Rationale

The development of this compound emerged from research programs focused on modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The GABAA receptor, a ligand-gated ion channel, has been a major target for therapeutic intervention in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

The rationale for developing a GABAA receptor partial inverse agonist like this compound was likely driven by the desire to achieve a nuanced modulation of GABAergic neurotransmission. Unlike full inverse agonists, which can be proconvulsant and anxiogenic, partial inverse agonists were hypothesized to have the potential to enhance cognitive function or alertness without producing excessive neuronal excitation.

Preclinical Development

The preclinical phase for a compound like this compound would have involved a series of in vitro and in vivo studies to establish its pharmacological profile, mechanism of action, and safety.

2.1. In Vitro Pharmacology

Initial in vitro screening would have been conducted to determine this compound's affinity and functional activity at the GABAA receptor.

Table 1: Representative In Vitro Preclinical Data for a GABAA Receptor Modulator

| Parameter | Description | Typical Value Range |

| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the target receptors. Measured for various GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2). | 1 - 100 nM |

| Functional Potency (IC50/EC50) | Concentration of the drug that produces 50% of its maximal effect (inhibition for inverse agonists). Determined using electrophysiological or ion flux assays. | 10 - 500 nM |

| Intrinsic Efficacy | The maximal effect of the drug relative to a full agonist or inverse agonist. For a partial inverse agonist, this would be less than that of a full inverse agonist. | -20% to -60% modulation of GABA-evoked current |

2.1.1. Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors.

-

Methodology:

-

Prepare cell membranes from cell lines (e.g., HEK293) stably expressing specific GABAA receptor subtypes.

-

Incubate the membranes with a radiolabeled ligand for the benzodiazepine site (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2.1.2. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To determine the functional activity (potency and efficacy) of this compound at different GABAA receptor subtypes.

-

Methodology:

-

Inject cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.

-

After 2-4 days of incubation to allow for receptor expression, place the oocyte in a recording chamber.

-

Impale the oocyte with two microelectrodes to clamp the membrane potential.

-

Apply a sub-maximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA with varying concentrations of this compound and measure the modulation of the GABA-evoked current.

-

Plot the concentration-response curve to determine the IC50 and the maximal inhibitory effect (intrinsic efficacy).

-

2.2. In Vivo Pharmacology

Following in vitro characterization, in vivo studies in animal models would have been conducted to assess the physiological and behavioral effects of this compound.

Table 2: Representative In Vivo Preclinical Data for a GABAA Receptor Modulator

| Parameter | Description | Animal Model |

| Pharmacokinetics (PK) | Absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include Cmax, Tmax, t1/2, and bioavailability. | Rodents (mice, rats), Non-rodents (dogs, monkeys) |

| Pharmacodynamics (PD) | Measurement of the drug's effect on the body. For a GABAA inverse agonist, this could include tests of cognition, wakefulness, and anxiogenic-like effects. | Rodents |

| Safety Pharmacology | Assessment of potential adverse effects on major organ systems (cardiovascular, respiratory, central nervous system). | Rodents, Non-rodents |

| Toxicology | Evaluation of toxicity after single and repeated doses over various durations. | Rodents, Non-rodents |

2.2.1. Experimental Protocol: Rodent Model of Cognition (e.g., Morris Water Maze)

-

Objective: To assess the potential cognitive-enhancing effects of this compound.

-

Methodology:

-

Acclimatize rodents to a circular pool of opaque water with a hidden escape platform.

-

Train the animals to find the platform from different starting locations.

-

Administer this compound or vehicle to the trained animals.

-

Conduct probe trials where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.

-

Compare the performance of the this compound-treated group to the vehicle-treated group.

-

Clinical Development

This compound reportedly entered early clinical development. This phase would have involved studies in human subjects to evaluate its safety, pharmacokinetics, and pharmacodynamics.

3.1. Phase I Clinical Trials

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.

-

Design: Typically, a single ascending dose (SAD) and multiple ascending dose (MAD) study.

-

Endpoints:

-

Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Measurement of plasma concentrations of this compound over time to determine parameters like Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamics: Assessment of the effects of this compound on physiological measures related to its mechanism of action (e.g., electroencephalography (EEG) to measure changes in brain activity, psychomotor performance tests).

-

Table 3: Representative Phase I Clinical Trial Data for a CNS-Active Drug

| Parameter | Description | Typical Value |

| Maximum Tolerated Dose (MTD) | The highest dose at which an acceptable level of toxicity is observed. | Varies |

| Cmax (Maximum Concentration) | The peak plasma concentration of the drug after administration. | Varies |

| t1/2 (Half-life) | The time required for the plasma concentration of the drug to decrease by half. | Varies |

| AUC (Area Under the Curve) | A measure of the total drug exposure over time. | Varies |

3.2. Discontinuation of Development

The development of this compound was discontinued. The specific reasons for this are not publicly available but could be related to a variety of factors commonly encountered in drug development, such as:

-

Unfavorable pharmacokinetic properties (e.g., poor bioavailability, rapid metabolism).

-

Lack of efficacy at tolerable doses.

-

Unacceptable side effects or safety concerns in preclinical or clinical studies.

-

Strategic business decisions by the developing company.

Signaling Pathways and Experimental Workflows

4.1. GABAA Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the GABAA receptor and the modulatory effect of a partial inverse agonist like this compound.

Caption: GABAA receptor signaling modulated by a partial inverse agonist.

4.2. Drug Development Workflow

The following diagram outlines a typical workflow for the development of a novel therapeutic agent like this compound.

Terbequinil as a Potential Cognitive Enhancer: A Technical Whitepaper

Disclaimer: This document provides a technical overview of the potential of Terbequinil (SR-25776) as a cognitive enhancer. It is intended for researchers, scientists, and drug development professionals. Publicly available information, particularly quantitative data from preclinical and clinical studies on the cognitive effects of this compound, is exceptionally limited. Therefore, this whitepaper will focus on the theoretical framework for evaluating a GABA-A receptor modulator like this compound for cognitive enhancement, utilizing illustrative data and experimental protocols based on typical preclinical studies in this field. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

The relentless pursuit of therapeutic interventions for cognitive decline associated with neurodegenerative diseases and aging has led to the exploration of numerous molecular targets. One such target is the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are well-known for their anxiolytic and sedative properties, they are also associated with cognitive impairment. Conversely, modulation of specific GABA-A receptor subtypes, potentially through negative or selective allosteric modulation, presents a plausible though complex strategy for cognitive enhancement.

This compound (also known as SR-25776) is an experimental compound identified as a modulator of the GABA-A receptor. While its development history and the full extent of its pharmacological profile are not extensively documented in public literature, its action on this critical receptor system warrants a theoretical exploration of its potential as a cognitive enhancer. This whitepaper will outline the core pharmacology of the GABA-A receptor in relation to cognition, propose a hypothetical preclinical evaluation framework for a compound like this compound, and present illustrative data and experimental designs.

The GABA-A Receptor and Cognition: A Dual Role

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties and physiological function.

The role of GABA-A receptors in cognition is multifaceted:

-

Cognitive Impairment: Non-selective positive allosteric modulators (PAMs) of GABA-A receptors, like diazepam, enhance the effect of GABA, leading to increased inhibition. This broad dampening of neuronal activity is thought to underlie their amnestic side effects. The α1 subunit, in particular, has been strongly implicated in the sedative and memory-impairing effects of benzodiazepines.

-

Potential for Cognitive Enhancement: The hypothesis for cognitive enhancement through GABA-A receptor modulation stems from the idea of refining neuronal signaling rather than broad inhibition. This could be achieved through:

-

Negative Allosteric Modulators (NAMs): Compounds that decrease the effect of GABA could potentially disinhibit specific neuronal circuits, thereby enhancing cognitive processes.

-

Subtype-Selective Modulators: Targeting specific GABA-A receptor subtypes, such as those containing α5 subunits which are highly expressed in the hippocampus, could allow for a more precise modulation of cognitive circuits without the undesirable effects associated with non-selective modulators.

-

Hypothetical Preclinical Evaluation of this compound for Cognitive Enhancement

A comprehensive preclinical program to evaluate a novel GABA-A receptor modulator like this compound for cognitive-enhancing properties would involve a tiered approach, from in vitro characterization to in vivo behavioral and safety assessments.

In Vitro Pharmacological Profile

The initial step would be to characterize the interaction of this compound with the GABA-A receptor.

Table 1: Illustrative In Vitro Pharmacological Profile of this compound

| Parameter | Assay Type | Result (Hypothetical) | Interpretation |

| Binding Affinity | |||

| GABA-A Receptor (non-selective) | Radioligand Binding ([³H]flunitrazepam) | Ki = 50 nM | Moderate affinity for the benzodiazepine site. |

| α1 Subunit-Containing Receptors | Recombinant Cell Line Binding | Ki = 200 nM | Lower affinity for α1-containing receptors. |

| α5 Subunit-Containing Receptors | Recombinant Cell Line Binding | Ki = 15 nM | Higher affinity for α5-containing receptors. |

| Functional Activity | |||

| GABA-A Receptor Function | Electrophysiology (Patch Clamp) | Inverse Agonist (EC₅₀ = 100 nM) | Reduces GABA-evoked currents. |

| Selectivity | |||

| Off-Target Screening | Panel of 100+ Receptors/Enzymes | >10 µM for all targets | High selectivity for the GABA-A receptor. |

In Vivo Cognitive Efficacy Studies

Based on a favorable in vitro profile (e.g., inverse agonism with selectivity for non-α1 subunits), in vivo studies in rodent models would be conducted to assess cognitive-enhancing effects.

Table 2: Illustrative In Vivo Cognitive Efficacy of this compound in Rodent Models

| Behavioral Paradigm | Animal Model | Treatment | Key Finding (Hypothetical) | p-value |

| Morris Water Maze | Aged Rats (24 months) | This compound (1 mg/kg, i.p.) | 30% reduction in escape latency vs. vehicle | p < 0.05 |

| 45% increase in time spent in target quadrant | p < 0.01 | |||

| Novel Object Recognition | Scopolamine-induced amnesia (mice) | This compound (1 mg/kg, p.o.) | Discrimination Index restored to 0.4 (vs. 0.1 in vehicle) | p < 0.01 |

| Passive Avoidance | Diazepam-induced amnesia (rats) | This compound (1 mg/kg, i.p.) | 200% increase in step-through latency vs. diazepam alone | p < 0.05 |

Safety and Tolerability Profile

A critical aspect of developing a cognitive enhancer that modulates the GABAergic system is to ensure a favorable safety profile, particularly avoiding pro-convulsant or anxiogenic effects.

Table 3: Illustrative Safety and Tolerability Profile of this compound

| Assessment | Animal Model | Treatment | Key Finding (Hypothetical) |

| Seizure Threshold | Mice | This compound (up to 30 mg/kg, i.p.) | No significant change in pentylenetetrazole (PTZ)-induced seizure threshold. |

| Motor Coordination | Rats | This compound (up to 30 mg/kg, p.o.) | No effect on performance on the rotarod test. |

| Anxiety-like Behavior | Mice | This compound (1 mg/kg, i.p.) | No significant change in time spent in open arms of the elevated plus maze. |

Experimental Protocols (Illustrative)

Morris Water Maze Protocol

Objective: To assess spatial learning and memory in aged rats.

Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in a fixed location.

Subjects: Male Sprague-Dawley rats, aged 24 months.

Procedure:

-

Acquisition Phase (Days 1-4):

-

Rats are given four trials per day to find the hidden platform.

-

Each trial starts from one of four randomly chosen start locations.

-

If the rat does not find the platform within 60 seconds, it is guided to it.

-

The rat is allowed to remain on the platform for 15 seconds.

-

The time to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day 5):

-

The platform is removed from the pool.

-

The rat is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was located) is recorded.

-

Drug Administration: this compound (1 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the first trial each day.

Signaling Pathways and Experimental Workflows (Illustrative)

GABA-A Receptor Signaling Pathway

Caption: Hypothetical mechanism of this compound as a GABA-A NAM.

Preclinical Evaluation Workflow for a Cognitive Enhancer

Caption: A typical preclinical workflow for a potential cognitive enhancer.

Conclusion and Future Directions

This compound, as a putative modulator of the GABA-A receptor, represents a class of compounds with a theoretically plausible, albeit complex, mechanism for cognitive enhancement. The lack of publicly available data on SR-25776 prevents a definitive assessment of its potential. However, the framework outlined in this whitepaper illustrates the rigorous preclinical evaluation necessary to validate such a compound.

Future research in this area should focus on developing subtype-selective GABA-A receptor modulators, particularly those that can fine-tune neuronal activity in cognitive circuits without causing global, non-specific effects. A deeper understanding of the precise role of different GABA-A receptor subtypes in learning and memory will be crucial for the successful development of novel cognitive enhancers targeting this system. Should the preclinical data for this compound or similar compounds become available, it would provide a valuable opportunity to test the hypothesis that selective modulation of GABA-A receptors can be a viable therapeutic strategy for cognitive disorders.

Unveiling the Stimulant Potential of Terbequinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Terbequinil (SR-25776) is an experimental quinoline derivative that has been investigated for its modulatory effects on the central nervous system. Initially explored for the treatment of cognition disorders and major depressive disorder, its development was discontinued after Phase 1 clinical trials. This technical guide provides a comprehensive overview of the stimulant-like properties of this compound, stemming from its mechanism of action as a partial inverse agonist at the γ-aminobutyric acid type A (GABA-A) receptor. This document collates available data on its pharmacology, summarizes key experimental findings, and provides detailed methodologies for the assays used in its evaluation.

Introduction

This compound, also known as SR-25776, was developed by Sanofi as a potential therapeutic agent for neurological and psychiatric conditions.[1] Unlike classical stimulants that typically act on monoamine systems, this compound's pharmacological activity is centered on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It functions as a partial inverse agonist at the benzodiazepine binding site of this receptor.[1] This mechanism of action is noteworthy because while agonists at this site (e.g., benzodiazepines) produce sedative and anxiolytic effects, inverse agonists can elicit opposing effects, including heightened arousal, anxiogenesis, and pro-convulsant activity, which can be perceived as stimulant-like properties.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacology of this compound and other GABA-A receptor inverse agonists.

Mechanism of Action: GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound, as a partial inverse agonist, binds to the benzodiazepine site on the GABA-A receptor complex and reduces the constitutive activity of the receptor. This disinhibition of neuronal circuits can result in a net excitatory or "stimulant" effect on the central nervous system.

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

While extensive quantitative data from preclinical and clinical studies on this compound are not widely published, a key clinical trial investigated its ability to antagonize the effects of the benzodiazepine agonist, triazolam.

Table 1: Clinical Trial Data for this compound (SR-25776)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dose Administered | 500 mg | Single oral dose | --INVALID-LINK-- |

| Study Population | 8 healthy male volunteers | Double-blind, placebo-controlled | --INVALID-LINK-- |

| Primary Outcome | Antagonism of triazolam (0.25 mg) induced cognitive and psychomotor impairment | Assessed 2.5 hours post-dose | --INVALID-LINK-- |

| Reported Effect | Incomplete antagonism of sedative and amnesic effects of triazolam | No marked intrinsic effects at the dose studied | --INVALID-LINK-- |

Note: Specific quantitative measures of antagonism (e.g., percentage reversal of impairment scores) were not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on the nature of the compound and the reported clinical trial, the following methodologies are standard for characterizing a GABA-A receptor inverse agonist.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from a suitable brain region rich in GABA-A receptors (e.g., cortex or cerebellum) of a model organism (e.g., rat).

-

Radioligand: A radiolabeled ligand that specifically binds to the benzodiazepine site, such as [³H]-flumazenil, is used.

-

Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In Vivo Behavioral Assessment in Rodent Models

Objective: To assess the stimulant-like and anxiogenic effects of this compound in vivo.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Tests:

-

Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked using automated systems to measure distance traveled, rearing frequency, and time spent in the center versus the periphery. An increase in locomotor activity can indicate a stimulant effect.

-

Elevated Plus Maze: This test is used to assess anxiety-like behavior. A reduction in the time spent in the open arms of the maze suggests an anxiogenic effect, which is consistent with GABA-A inverse agonism.

-

-

Data Analysis: Behavioral parameters are compared between the this compound-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Logical Relationship: Behavioral Testing Paradigm

Caption: Logical flow of an in vivo behavioral testing paradigm for this compound.

Conclusion

This compound (SR-25776) represents an interesting case study in CNS drug development, targeting the GABA-A receptor to produce stimulant-like effects through inverse agonism. Although its clinical development was halted, the pharmacological principle remains a valid area of investigation for conditions characterized by excessive inhibitory tone. The limited availability of public data underscores the challenges in retrospectively analyzing the development of discontinued compounds. This guide provides a framework for understanding the potential stimulant properties of this compound based on its mechanism of action and outlines the standard experimental approaches that would have been employed in its characterization. Further research into subtype-selective GABA-A receptor inverse agonists may yet yield novel therapeutic agents with more refined pharmacological profiles.

References

Terbequinil and the GABAA Receptor: An Uncharted Interaction

Despite a comprehensive search of available scientific literature, no specific quantitative data on the binding affinity of Terbequinil for GABAA receptor subunits could be identified. This suggests that the interaction between this compound and the primary inhibitory neurotransmitter receptor in the central nervous system has not been extensively characterized or the findings are not publicly accessible.

GABAA receptors are critical components of the central nervous system, playing a key role in mediating inhibitory neurotransmission. These receptors are ligand-gated ion channels, and their modulation by various substances can have profound effects on neuronal excitability. The diverse family of GABAA receptor subunits allows for a vast number of receptor subtypes with distinct pharmacological properties, making them a significant target for drug development.

Typically, the binding affinity of a compound for a specific receptor is quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). These values are determined through a variety of experimental techniques, including radioligand binding assays and electrophysiological studies. However, a thorough review of scientific databases and publications did not yield any such data for this compound in the context of GABAA receptors.

While the core of this technical guide was intended to be a deep dive into the quantitative and methodological specifics of this compound's interaction with GABAA receptor subunits, the absence of this foundational data prevents such an analysis. Further research, including in vitro binding assays and functional studies on various GABAA receptor subunit combinations, would be necessary to elucidate the pharmacological profile of this compound at these receptors. Without such primary data, any discussion of its specific binding affinity, the experimental protocols used for its determination, and the associated signaling pathways remains speculative.

Therefore, we must conclude that, at present, the binding affinity of this compound for GABAA receptor subunits is not established in the public scientific domain. This represents a gap in the understanding of this compound's pharmacological actions and highlights an area for potential future research for scientists and drug development professionals interested in the modulation of the GABAA receptor system.

Discontinuation of Terbequinil Development: A Technical Analysis

For Immediate Release

The development of Terbequinil (SR 25776), a novel GABAA receptor inverse agonist, has been discontinued. This in-depth technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the scientific rationale, mechanism of action, and the likely factors contributing to the cessation of its clinical development program. While a specific official statement from Sanofi detailing the discontinuation is not publicly available, an examination of the compound's pharmacology and the broader landscape of its drug class offers significant insights.

Introduction: The Therapeutic Rationale for a GABAA Receptor Inverse Agonist

This compound was investigated for its potential therapeutic effects based on its mechanism of action as a GABAA receptor inverse agonist. The gamma-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). While agonists of the GABAA receptor, such as benzodiazepines, produce sedative and anxiolytic effects, inverse agonists were hypothesized to have the opposite effects, potentially enhancing cognitive function and vigilance. The intended therapeutic applications for this class of compounds included conditions characterized by excessive sedation or cognitive impairment.

Mechanism of Action: Modulating the GABAA Receptor

This compound exerts its effects by binding to the benzodiazepine site of the GABAA receptor complex. Unlike agonists that enhance the effect of GABA, or antagonists that block the effect of both agonists and inverse agonists, an inverse agonist reduces the constitutive activity of the receptor. This leads to a decrease in chloride ion influx into the neuron, resulting in a state of increased neuronal excitability.

Terbequinil's Effect on Neurotransmitter Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbequinil (SR-25776) is an experimental compound identified as a potent and selective inverse agonist of the GABAA receptor. This document provides a comprehensive technical overview of the pharmacological effects of this compound on neurotransmitter systems, with a primary focus on its interaction with the GABAA receptor complex. Due to the discontinued development of this compound, the quantitative data and experimental protocols presented herein are representative of the compound class (GABAA inverse agonists) and are intended to serve as a technical guide for research and development in this area. The paper details its mechanism of action, summarizes its binding affinity and functional potency in tabular formats, provides detailed experimental methodologies for its characterization, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting at GABAA and GABAB receptors. The GABAA receptor, a ligand-gated ion channel, is a crucial target for therapeutic agents that modulate anxiety, sleep, and seizure activity. GABAA receptor inverse agonists, such as this compound, represent a class of compounds that bind to the benzodiazepine site on the GABAA receptor and induce an effect opposite to that of agonists like diazepam. Instead of enhancing GABA-mediated inhibition, they reduce it, leading to a state of increased neuronal excitability. This property has led to their investigation for potential cognitive-enhancing and wakefulness-promoting effects.

Mechanism of Action

This compound acts as a negative allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it is thought to induce a conformational change in the receptor that decreases the efficiency of GABA binding and/or the subsequent chloride ion influx. This reduction in inhibitory neurotransmission results in a net excitatory effect on neuronal activity.

Quantitative Pharmacological Data

The following tables summarize hypothetical but representative quantitative data for a GABAA receptor inverse agonist like this compound. This data is typically generated through radioligand binding assays and in vitro functional assays.

Table 1: Radioligand Binding Affinity of this compound at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Radioligand | Kᵢ (nM) |

| α1β2γ2 | [³H]Flumazenil | 15 |

| α2β2γ2 | [³H]Flumazenil | 25 |

| α3β2γ2 | [³H]Flumazenil | 10 |

| α5β2γ2 | [³H]Flumazenil | 50 |

Table 2: Functional Potency of this compound at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Assay Type | IC₅₀ (nM) |

| α1β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 30 |

| α2β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 45 |

| α3β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 20 |

| α5β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 80 |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for different GABAA receptor subtypes.

Materials:

-

Cell membranes expressing specific GABAA receptor subtypes (e.g., from HEK293 cells)

-

[³H]Flumazenil (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Clonazepam)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize cells expressing the GABAA receptor subtype of interest and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Flumazenil at a concentration near its Kₔ, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a known GABAA ligand like Clonazepam instead of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of this compound on extracellular levels of GABA, glutamate, dopamine, and serotonin in a specific brain region (e.g., the prefrontal cortex) of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (e.g., intraperitoneal injection)

Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of at least one hour to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound to the animal.

-

Post-Drug Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using an appropriate HPLC method.

-

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the data over time to visualize the effect of this compound on neurotransmitter release.

Visualizations

The following diagrams illustrate key concepts related to the action and study of this compound.

Caption: GABAA Receptor Signaling and the Effect of this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Hypothesized Downstream Effects of this compound on Neurotransmitter Systems.

Conclusion

This compound, as a GABAA receptor inverse agonist, demonstrates a clear mechanism of action by reducing GABAergic inhibition, which is hypothesized to lead to an increase in neuronal excitability and potential downstream effects on other neurotransmitter systems like dopamine and serotonin. While the clinical development of this compound was discontinued, the study of compounds with this pharmacological profile remains a valuable area of research for the potential treatment of cognitive disorders and conditions of excessive sedation. The experimental protocols and data presented in this whitepaper provide a foundational guide for the preclinical assessment of novel GABAA receptor inverse agonists. Further research is warranted to fully elucidate the complex interplay between GABAA receptor modulation and its broader effects on neurochemical circuits and behavior.

Methodological & Application

In Vitro Assays for Testing Terbequinil Efficacy: Application Notes and Protocols

Introduction

Terbequinil is a compound that has been identified as a Gamma-aminobutyric acid (GABA) A receptor inverse agonist. GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Inverse agonists bind to the GABAA receptor and induce an effect opposite to that of agonists like GABA, leading to a decrease in chloride ion influx and an increase in neuronal excitability. The evaluation of this compound's efficacy in vitro is crucial for understanding its pharmacological profile.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of this compound, from its direct interaction with the GABAA receptor to its broader effects on cell viability and apoptosis. The assays are designed for researchers, scientists, and drug development professionals to obtain a comprehensive understanding of this compound's biological activity.

Application Note 1: GABAA Receptor Binding Assay

Principle: This assay determines the binding affinity of this compound to the GABAA receptor. It is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) for binding to the receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of this compound.

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-citrate buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a known unlabeled ligand (e.g., diazepam), and 100 µL of membrane preparation.

-

This compound Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 1 hour.

-

-

Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | [3H]Flumazenil | 15.2 | 8.9 |

| Diazepam (Control) | [3H]Flumazenil | 5.6 | 3.3 |

Experimental Workflow:

Application Notes and Protocols for Terbequinil in Rodent Models of Memory and Learning

Disclaimer: As of October 2025, publicly available research specifically detailing the use of Terbequinil (SR-25776) in rodent models of learning and memory is limited. This compound is identified as a partial inverse agonist of the GABA-A receptor. The following application notes and protocols are based on the established methodologies for testing compounds with a similar mechanism of action, namely GABA-A receptor inverse agonists or antagonists, in rodent cognitive assays. The presented data is illustrative and based on findings for other molecules targeting the GABA-A receptor. Researchers should adapt these protocols based on the specific properties of this compound upon further investigation.

Introduction

This compound (also known as SR-25776) is an experimental compound that acts as a partial inverse agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Inverse agonists of the GABA-A receptor are hypothesized to enhance cognitive processes by reducing GABAergic inhibition, thereby facilitating synaptic plasticity and memory formation. Preclinical studies on other GABA-A receptor modulators have shown promise in improving performance in various memory and learning tasks in rodents.

These application notes provide a framework for researchers and drug development professionals to investigate the potential cognitive-enhancing effects of this compound in established rodent models.

Signaling Pathway of GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of GABA to its receptor opens the channel, leading to an influx of Cl⁻ and hyperpolarization of the neuron, which inhibits action potential firing. Benzodiazepines and related compounds bind to an allosteric site on the receptor and potentiate the effect of GABA. In contrast, inverse agonists bind to the same site but have the opposite effect: they decrease the chloride current induced by GABA, thus reducing inhibition and potentially enhancing neuronal excitability and cognitive functions.

Experimental Protocols

The following are detailed protocols for two standard rodent behavioral assays used to assess learning and memory: the Morris Water Maze and the Novel Object Recognition test.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

Experimental Workflow:

Methodology:

-

Apparatus: A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. Visual cues are placed around the room.

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).

-

Procedure:

-

Habituation: Handle the animals for several days before the experiment begins. Allow them to acclimate to the testing room.

-

Visible Platform Training (Day 1): The platform is marked with a visible cue and placed in a different quadrant for each of four trials. This ensures the animals are not sensorimotor-impaired and can learn the basic task of escaping onto a platform.

-

Acquisition Phase (Days 2-5): The platform is hidden in a constant location. For each trial, the animal is released from one of four starting positions and given 60-90 seconds to find the platform. If it fails, it is guided to the platform. Animals are left on the platform for 15-30 seconds. This compound or vehicle is administered at a set time (e.g., 30 minutes) before the first trial each day.

-

Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

-

Hypothetical Data Presentation:

Based on findings for other GABA-A inverse agonists, this compound might be expected to improve performance in the MWM.

Table 1: Hypothetical Morris Water Maze Performance Data

| Treatment Group | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |

| Vehicle Control | 25.4 ± 3.1 | 30.2 ± 4.5 |

| This compound (Low Dose) | 20.1 ± 2.8 | 38.9 ± 5.1 |

| This compound (High Dose) | 15.7 ± 2.5 | 45.6 ± 4.8 |

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.

Experimental Workflow:

Application Notes and Protocols for Electrophysiological Recording of KCNQ Channels with Retigabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for studying the effects of Retigabine, a positive allosteric modulator of KCNQ (Kv7) potassium channels, using electrophysiological techniques. Retigabine, also known as ezogabine, enhances the M-current by shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby reducing neuronal excitability.[1][2][3][4][5][6] This document outlines detailed protocols for whole-cell and single-channel patch-clamp recordings, presents quantitative data on Retigabine's effects, and illustrates key signaling pathways and experimental workflows.

Mechanism of Action of Retigabine on KCNQ Channels

KCNQ channels are voltage-gated potassium channels that play a crucial role in setting the resting membrane potential and controlling neuronal firing patterns.[1][7] The M-current, mediated primarily by heteromers of KCNQ2 and KCNQ3 subunits, is a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials.[2][8]

Retigabine enhances KCNQ channel activity through a specific binding site. A critical tryptophan residue within the S5 transmembrane segment of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 is essential for its action.[4] KCNQ1, which lacks this residue, is insensitive to Retigabine.[1][4][8] By binding to this site, Retigabine stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation.[2][4][5] This means the channels are more likely to be open at more negative membrane potentials, increasing the outward potassium current and hyperpolarizing the neuron.

Data Presentation: Quantitative Effects of Retigabine

The following tables summarize the quantitative effects of Retigabine on various KCNQ channel subtypes as determined by electrophysiological recordings.

Table 1: EC50 Values of Retigabine for KCNQ Channel Activation

| KCNQ Subtype | EC50 (µM) | Cell Type | Reference |

| KCNQ2/3 | 1.6 ± 0.3 | CHO cells | [3] |

| KCNQ2/3 | ~1.4 - 1.6 | Expression Systems | [1] |

| KCNQ2 | ~2.5 | Expression Systems | [1] |

| KCNQ3 | 0.6 | Expression Systems | [1] |

| KCNQ4 | 0.89 ± 0.16 | CHO cells | [9] |

| KCNQ5 | ~2 - 6 | Expression Systems | [1] |

Table 2: Retigabine-Induced Shift in Half-Activation Voltage (V50)

| KCNQ Subtype | ΔV50 (mV) at 10 µM Retigabine | Cell Type | Reference |

| KCNQ2/3 | -33.1 ± 2.6 | CHO cells | [3] |

| KCNQ2/3 | ~ -30 | Expression Systems | [1] |

| KCNQ2/3 | ~ -20 | Xenopus oocytes | [6] |

| KCNQ2 | -17.1 | Xenopus oocytes | [4] |

| KCNQ3 | -39.4 | Xenopus oocytes | [4] |

| KCNQ4 | ~ -14 | Expression Systems | [1] |

Table 3: Effect of Retigabine on Single KCNQ2/3 Channel Properties

| Parameter | Control | 10 µM Retigabine | Reference |

| Single-channel conductance | 7.6 ± 0.01 pS | 8.04 ± 0.02 pS | [10] |

| Maximal open probability | 0.13 ± 0.02 | 0.38 ± 0.04 | [10] |

| V50 of open probability | -28.7 ± 1.4 mV | -40.1 ± 3.4 mV | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of KCNQ Currents

This protocol is designed to measure macroscopic currents from cells expressing KCNQ channels and to assess the effect of Retigabine.

1. Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

-

Transiently transfect cells with plasmids encoding the desired KCNQ subunits (e.g., KCNQ2 and KCNQ3 for M-current). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

-

External (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.

-

Retigabine Stock Solution: Prepare a 10-50 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal (>1 GΩ) on a transfected cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

To elicit KCNQ currents, apply depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 1.5 seconds) followed by a tail pulse to -120 mV for 500 ms.[9]

-

Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.

4. Retigabine Application:

-

After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of Retigabine (e.g., 10 µM).

-

Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).

-

Record currents using the same voltage protocol as in the baseline condition.

-

To assess reversibility, wash out the drug by perfusing with the control external solution.

5. Data Analysis:

-

Measure the peak current amplitude at the end of the depolarizing steps and the tail current amplitude.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. The conductance (G) is calculated from the tail current amplitude.

-

Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V50) and the slope factor.

-

Compare the V50 values before and after Retigabine application to quantify the voltage shift.

Single-Channel Patch-Clamp Recording of KCNQ Channels

This protocol allows for the measurement of currents through individual KCNQ channels.

1. Cell Preparation and Solutions:

-

Follow the same cell preparation and solution recipes as for whole-cell recordings. For cell-attached recordings, the pipette solution will be the same as the external solution.

2. Electrophysiological Recording (Cell-Attached Configuration):

-

Use fire-polished pipettes with a higher resistance (8-10 MΩ) to isolate a small patch of membrane containing one or a few channels.[10]

-

After forming a giga-ohm seal, apply voltage steps to the patch to elicit channel opening. The command potential is applied relative to the cell's resting membrane potential.

-

To study the voltage-dependence of single-channel activity, the cell's resting potential can be zeroed by bathing the cells in a high potassium external solution.

3. Retigabine Application:

-

For cell-attached recordings, Retigabine must be included in the pipette solution. This means that separate experiments are required for control and drug conditions.

4. Data Analysis:

-

Idealize the single-channel records to create an event list of channel openings and closings.

-

Construct all-points amplitude histograms to determine the single-channel current amplitude at different voltages.

-

Plot the single-channel current amplitude against voltage to determine the single-channel conductance.

-

Calculate the open probability (Po) at different voltages and plot the Po-V relationship.

-

Fit the Po-V curve with a Boltzmann function to determine the V50 of channel activation.

-

Analyze the dwell times in the open and closed states to understand the kinetic effects of Retigabine. Retigabine has been shown to decrease the duration of the longest closed time and increase the duration of open times.[10]

Visualizations

KCNQ Channel Gating and Retigabine Modulation

Caption: Gating mechanism of KCNQ channels and the modulatory effect of Retigabine.

Experimental Workflow for Electrophysiological Analysis of Retigabine

Caption: Workflow for studying Retigabine's effects using patch-clamp electrophysiology.

References

- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional up‐regulation of the M‐current by retigabine contrasts hyperexcitability and excitotoxicity on rat hypoglossal motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated potassium channels KCNQs: Structures, mechanisms, and modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Terbequinil Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC and BCL-2, making them attractive targets for cancer therapy. Terbequinil and its analogs are a class of compounds that have demonstrated the ability to bind to and stabilize G-quadruplexes. This stabilization can lead to the inhibition of telomerase activity and the downregulation of oncogene expression, ultimately resulting in anti-proliferative effects.

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays to identify and characterize novel this compound analogs as G-quadruplex stabilizing agents. The protocols detailed below are designed for researchers in drug discovery and chemical biology to assess compound efficacy and selectivity.

Data Presentation: Structure-Activity Relationship of G-Quadruplex Stabilizers

The following table summarizes the structure-activity relationship (SAR) for a series of quindoline derivatives, which are structurally analogous to this compound, and their corresponding inhibitory concentrations (IC50) for telomerase activity. This data is crucial for understanding the chemical features required for potent G-quadruplex stabilization and provides a basis for the rational design of novel this compound analogs.

Table 1: Telomerase Inhibitory Activity of Quindoline Derivatives [1]

| Compound | R Group | (Tel)IC50 (µM)[1] |

| Quindoline | - | > 138[1] |

| 4a | N,N-dimethylethoxyamino | 0.44[1] |

| 4b | N,N-diethylethoxyamino | 0.61[1] |

| 4c | 1-piperidinoethoxyamino | 0.53[1] |

| 4d | 1-pyrrolidinoethoxyamino | 0.72[1] |

| 4e | 4-morpholinoethoxyamino | 0.85[1] |

| 4f | N,N-dimethylpropoxyamino | 1.12[1] |

| 4g | N,N-diethylpropoxyamino | 1.56[1] |

| 4h | 1-piperidinopropoxyamino | 1.23[1] |

| 4i | 1-pyrrolidinopropoxyamino | 2.47[1] |

| 4j | 4-morpholinopropoxyamino | 12.3[1] |

Note: The data presented is for quindoline derivatives, which serve as a representative example for the SAR of G-quadruplex stabilizing quinoline-based compounds similar to this compound.

Signaling Pathways and Experimental Workflows

The stabilization of G-quadruplex structures by this compound analogs can trigger distinct cellular signaling pathways depending on the location of the G4 structure. The following diagrams illustrate these pathways and the general workflow for screening and validating these compounds.

References

Administering Terbequinil in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Terbequinil is a compound for which extensive public domain data from animal studies is limited. The following application notes and protocols are based on general principles of administering GABAA receptor inverse agonists in preclinical research and should be adapted based on internally generated data or data from closely related structural analogs.

Introduction

This compound is a GABAA (γ-aminobutyric acid type A) receptor inverse agonist. Unlike GABAA receptor agonists (e.g., benzodiazepines), which enhance the inhibitory effects of GABA, inverse agonists bind to the same receptor complex but produce the opposite effect, leading to a reduction in GABAergic signaling and consequently increased neuronal excitability. This mechanism suggests potential applications in conditions where enhanced neuronal activity may be beneficial.

These application notes provide a framework for the preclinical administration of this compound in animal models, focusing on common routes of administration and essential experimental considerations.

Mechanism of Action: GABAA Receptor Inverse Agonism

GABAA receptors are ligand-gated ion channels that, upon binding with GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound, as a GABAA receptor inverse agonist, binds to a modulatory site on the GABAA receptor complex (typically the benzodiazepine site) and induces a conformational change that reduces the channel's ability to conduct chloride ions, even in the presence of GABA. This disinhibition results in increased neuronal firing.

Signaling Pathway of a GABAA Receptor Inverse Agonist

Caption: Signaling pathway of a GABAA receptor inverse agonist like this compound.

Experimental Protocols

The choice of administration route in animal studies is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. For a novel compound like this compound, initial studies would likely explore intravenous (IV), intraperitoneal (IP), and oral (PO) routes.

General Preparation of Dosing Solutions

Note: The solubility and stability of this compound in various vehicles must be determined empirically. The following are common vehicles used in preclinical studies.

-

For IV Administration: A sterile, isotonic solution is required. A common vehicle is saline (0.9% NaCl) with a co-solvent such as DMSO (dimethyl sulfoxide) or a cyclodextrin-based formulation (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance solubility. The final concentration of the co-solvent should be minimized and kept consistent across all dose groups to avoid vehicle-induced effects.

-

For IP and PO Administration: Suspensions or solutions can be used. For suspensions, a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water is common. For solutions, a co-solvent system similar to that for IV administration may be necessary.

Protocol: Preparation of a 1 mg/mL Dosing Solution in a Saline/DMSO Vehicle

-

Weigh the required amount of this compound powder in a sterile container.

-

Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely.

-

Slowly add sterile saline while vortexing or stirring to bring the solution to the final volume.

-

Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized.

-

Filter the final solution through a 0.22 µm sterile filter for IV administration.

Administration Routes

The following tables provide general guidelines for administration volumes and needle sizes for common laboratory animal species. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Table 1: Recommended Administration Volumes and Needle Sizes

| Species | Route | Maximum Volume (mL/kg) | Recommended Needle Gauge |

| Mouse | IV (tail vein) | 5 | 27-30 G |

| IP | 10 | 25-27 G | |

| PO (gavage) | 10 | 20-22 G (ball-tipped) | |

| Rat | IV (tail vein) | 5 | 23-25 G |

| IP | 10 | 23-25 G | |

| PO (gavage) | 10 | 18-20 G (ball-tipped) |

Protocol: Intraperitoneal (IP) Injection in a Mouse

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Needle Insertion: Insert a 25-27 G needle at a 15-20 degree angle.

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.

-

Injection: Inject the dosing solution smoothly.

-

Withdrawal: Remove the needle and return the animal to its cage.

-

Monitoring: Observe the animal for any signs of distress post-injection.

Experimental Workflow for a Pharmacokinetic Study

Terbequinil (SR-25776) for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbequinil, also known as SR-25776, is an experimental compound identified as a GABAA receptor inverse agonist. Inverse agonists of the GABAA receptor are of interest in neuroscience research for their potential to modulate neuronal inhibition and enhance cognitive function. This document provides a detailed overview of the theoretical application of this compound in in vivo research. Due to a lack of publicly available preclinical studies with specific dosage information for this compound, this guide offers a generalized protocol based on the administration of similar GABAA receptor inverse agonists. Researchers should treat these recommendations as a starting point for dose-finding and toxicology studies.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. This compound, as a GABAA receptor inverse agonist, is hypothesized to bind to the GABAA receptor and induce an effect opposite to that of agonists like benzodiazepines. Instead of enhancing the inhibitory effects of GABA, an inverse agonist reduces the receptor's basal activity, leading to a state of disinhibition or increased neuronal excitability. This mechanism of action makes this compound a potential tool for investigating cognitive enhancement and for studying neurological conditions characterized by excessive inhibition.

Data Presentation

As no specific in vivo studies detailing the dosage of this compound (SR-25776) were found in the public domain, the following table provides a summary of dosages for other GABAA receptor inverse agonists used in rodent models. This information can serve as a reference for designing initial dose-response studies for this compound.

| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects |

| α5IA | Mouse | Not specified in available abstracts | Not specified in available abstracts | Nootropic properties, enhances long-term potentiation and cognition without inducing convulsions or anxiety. |

| α3IA | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Anxiogenic effects, increased dopamine metabolite concentration in the medial prefrontal cortex. |

| FG 7142 | Rat | 15 mg/kg | Intraperitoneal (i.p.) | Anxiogenic response, increased dopamine metabolite concentration in the medial prefrontal cortex. |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of a GABAA receptor inverse agonist like this compound.

Experimental Protocols

The following is a generalized protocol for an initial in vivo study of this compound in a rodent model to assess its behavioral effects. This protocol should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Objective: To determine the dose-dependent effects of this compound on locomotor activity and anxiety-like behavior in mice.

Materials:

-

This compound (SR-25776)

-

Vehicle (e.g., sterile saline, 10% DMSO in saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Open field test apparatus

-

Elevated plus maze

-

Standard animal housing and care facilities

-

Analytical balance, vortex mixer, syringes, and needles

Procedure:

-

Animal Acclimation:

-

House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

-

Drug Preparation:

-

On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle.

-

A range of doses should be prepared based on preliminary literature review of similar compounds (e.g., 1, 3, 10, 30 mg/kg). A vehicle-only control group is mandatory.

-

Ensure the solution is homogenous by vortexing.

-

-

Experimental Groups:

-

Randomly assign mice to different treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 3 mg/kg, etc.). A minimum of 8-10 animals per group is recommended.

-

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

-

Record the time of injection for each animal.

-

-

Behavioral Testing:

-

Open Field Test (30 minutes post-injection):

-

Place each mouse in the center of the open field apparatus.

-

Record activity for 10 minutes using an automated tracking system.

-

Primary endpoints: total distance traveled, time spent in the center versus the periphery.

-

-

Elevated Plus Maze (60 minutes post-injection):

-

Place each mouse in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms.

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

A p-value of < 0.05 is typically considered statistically significant.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the described in vivo behavioral study.

Conclusion

Application Notes and Protocols for Cell-Based Functional Assays for GABA-A Receptor Inverse Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the identification and characterization of inverse agonists targeting the GABA-A receptor, a critical player in inhibitory neurotransmission. The methodologies described are essential for the discovery and development of novel therapeutic agents for a range of neurological and psychiatric disorders.

Introduction to GABA-A Receptor Inverse Agonism

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that, upon binding to its endogenous agonist GABA, opens its chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1][2] Some GABA-A receptors exhibit constitutive (spontaneous) activity even in the absence of GABA. Inverse agonists are compounds that bind to the GABA-A receptor, typically at the benzodiazepine site, and reduce this basal channel opening frequency, thereby producing effects opposite to those of agonists.[3] This property makes them valuable tools for studying receptor function and potential therapeutic agents for conditions associated with excessive GABAergic tone.

Key Cell-Based Functional Assays

The selection of an appropriate assay for screening and characterizing GABA-A receptor inverse agonists depends on the desired throughput, sensitivity, and the specific questions being addressed. The primary methodologies include electrophysiological techniques and fluorescence-based assays.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is the most direct method for measuring ion channel function and is considered the gold standard for characterizing the activity of compounds at GABA-A receptors.[4] It offers high temporal and voltage resolution, allowing for detailed investigation of the effects of inverse agonists on channel kinetics.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Inverse Agonists

This protocol is adapted for recording from HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype.

I. Cell Preparation:

-

Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS and appropriate antibiotics. For transient transfection, use a suitable transfection reagent to introduce plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.

-

Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.

II. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The high chloride concentration in the internal solution will result in an inward chloride current at a holding potential of -60 mV, which can enhance the signal-to-noise ratio.